Momilactone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Momilactones are lactones derived from rice husk . They are naturally found in rice and moss . Momilactone A (MA) is a diterpenoid secondary metabolite involved in the defense mechanism of the plant . It has beneficial properties including allelopathy, antimicrobials, antioxidants, anti-chronic diseases, anti-inflammation, and anticancer .

Synthesis Analysis

Momilactones are synthesized from geranylgeranyl diphosphate through cyclization steps . The biosynthetic gene cluster is located on chromosome 4 of the rice genome . The His-CpMAS protein expressed in E. coli has been shown to synthesize this compound in an in vitro reaction using pimaradienolide as a substrate .Molecular Structure Analysis

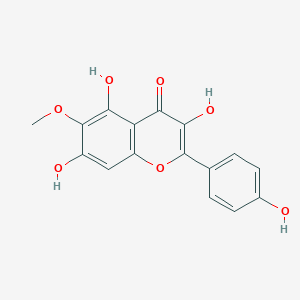

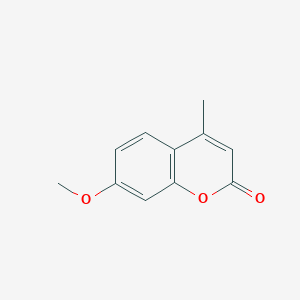

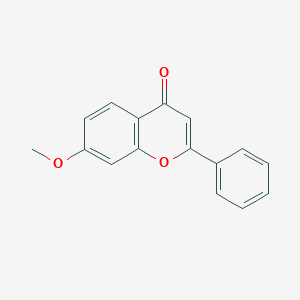

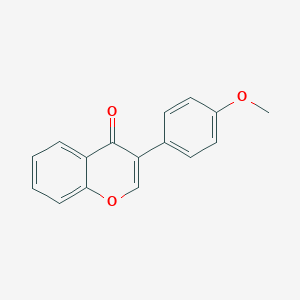

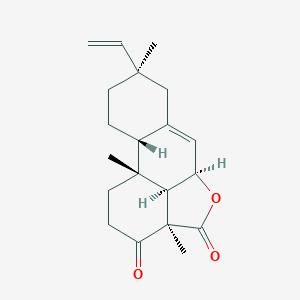

Momilactones have a basic structure that refers to the (9β-H)-pimarane skeleton bearing a γ-butyrolactone . The molecular formula of this compound is C20H26O3 .Chemical Reactions Analysis

This compound is produced in response to pathogen attacks, biotic elicitors such as chitosan and cantharidin, and abiotic elicitors such as UV irradiation and CuCl2 . These factors elevate momilactone production through jasmonic acid-dependent and independent signaling pathways .Physical and Chemical Properties Analysis

This compound has an average mass of 314.419 Da and a monoisotopic mass of 314.188202 Da .科学的研究の応用

Plant Defense and Agricultural Chemicals :

- Momilactones, including Momilactone A, are allelochemicals found in rice and moss, playing a significant role in plant defense. They have been identified as potential lead compounds for developing crop-friendly herbicides and agents with antifungal and antibacterial properties. Moreover, some of these compounds show cytotoxicity against cancer cell lines, highlighting their potential in medical applications (Zhao et al., 2018).

Stress Tolerance in Plants :

- Studies on rice cultivars have shown that this compound and B play a role in drought and salinity tolerance in rice, with a higher correlation with drought tolerance than weed resistance. This suggests that these compounds could be used to develop bioactive reagents aimed at reducing salinity and drought stresses in rice (Xuan et al., 2016).

Anticorrosion Properties :

- This compound, isolated from rice hulls, has been investigated for its green inhibitor properties. It exhibits highly efficient inhibition and represents the first compound isolated from rice hulls for green inhibition properties, specifically for the corrosion inhibition of mild steel in acidic solutions (Prabakaran et al., 2017).

Anticancer Activity :

- Research has demonstrated that Momilactone B, closely related to this compound, has antitumor efficacy by inducing apoptosis in blood cancer cells, suggesting potential for therapeutic applications in cancer treatment (Lee et al., 2008).

Comparative Efficacy of Momilactones :

- In a comparative study, Momilactones A and B showed varying degrees of antibacterial, fungicidal, antioxidant, and herbicidal activities. This study provides insights into the differential applications of these two compounds in various fields, including agriculture and medicine (Fukuta et al., 2007).

Chemical Defence in Moss :

- The gene HpDTC1 in the moss Hypnum plumaeforme, responsible for momilactone biosynthesis, was found to be up-regulated in response to stress, indicating a role in chemical defense against abiotic and biotic stress. This suggests the evolutionary conservation of momilactone-based defense mechanisms across different plant species (Okada et al., 2016).

作用機序

Momilactones in rice plants suppress the growth of fungal pathogens, indicating a defense function against pathogen attacks . They also inhibit the growth of adjacent competitive plants through the root secretion of momilactones into their rhizosphere due to their potent growth-inhibitory activity . This indicates a function in allelopathy .

将来の方向性

Promising strategies for future research include improving the efficiency of momilactone extraction and isolation from plant sources, increasing momilactone production using synthetic models, generating crops that accumulate greater momilactone contents through genetic engineering approaches, discovering new applications that combine momilactones with other prospective substances for enhancing targeted biological properties and preventing undesirable impacts, and employing smart farming for optimizing the application of momilactones, monitoring their levels, and promoting sustainable agriculture .

特性

CAS番号 |

51415-07-7 |

|---|---|

分子式 |

C20H26O3 |

分子量 |

314.4 g/mol |

IUPAC名 |

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |

InChI |

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |

InChIキー |

MPHXYQVSOFGNEN-JGHPTVLTSA-N |

異性体SMILES |

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |

SMILES |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

正規SMILES |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

melting_point |

235-236°C |

物理的記述 |

Solid |

同義語 |

momilactone A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。